1-Chloro-2,6-diisopropyl-4-methylbenzene
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Overview
Description
1-Chloro-2,6-diisopropyl-4-methylbenzene is an organic compound with the molecular formula C₁₃H₁₉Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two isopropyl groups, and a methyl group
Preparation Methods
The synthesis of 1-Chloro-2,6-diisopropyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2,6-diisopropyl-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Chloro-2,6-diisopropyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl groups may yield 2,6-diisopropyl-4-methylbenzene-1,3-diol .
Scientific Research Applications
1-Chloro-2,6-diisopropyl-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers
Mechanism of Action
The mechanism by which 1-Chloro-2,6-diisopropyl-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-Chloro-2,6-diisopropyl-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-diisopropyl-5-methylbenzene: Similar structure but different substitution pattern, leading to different chemical reactivity and applications.
1-Bromo-2,6-diisopropyl-4-methylbenzene: Bromine instead of chlorine, which affects the compound’s reactivity and physical properties.
2,6-Diisopropyl-4-methylbenzene: Lacks the chlorine atom, resulting in different chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Properties
CAS No. |
98184-19-1 |
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Molecular Formula |
C13H19Cl |
Molecular Weight |
210.74 g/mol |
IUPAC Name |
2-chloro-5-methyl-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H19Cl/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9H,1-5H3 |
InChI Key |
WURDTYCULJKTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C)Cl)C(C)C |
Origin of Product |
United States |
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